molecular formula C26H35NO7 B1677903 Nafronyl oxalate CAS No. 3200-06-4

Nafronyl oxalate

Cat. No. B1677903
CAS RN: 3200-06-4
M. Wt: 473.6 g/mol
InChI Key: SSAJNPNVUYMUCI-UHFFFAOYSA-N
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Description

Nafronyl Oxalate, also known as Naftidrofuryl Oxalate or Nafronyl, is a vasodilator used in the management of peripheral and cerebral vascular disorders . It is claimed to enhance cellular oxidative capacity .


Synthesis Analysis

A study has developed a RP-HPLC method for Naftidrofuryl Oxalate and validated it as per ICH guidelines . The response surface methodology was employed with a 3-factor, 3-level Box-Behnken statistical design to facilitate method development and optimization .


Molecular Structure Analysis

The molecular formula of Nafronyl Oxalate is C26H35NO7 . Its molecular weight is 473.566 .


Chemical Reactions Analysis

Nafronyl Oxalate shows smooth muscle relaxation, increases cerebral blood flow as well as peripheral blood flow, cerebral adenosine triphosphate concentrations, and glucose utilization properties .


Physical And Chemical Properties Analysis

Nafronyl Oxalate is a highly soluble and permeable drug substance . It has a high dissolution rate . Based on its physical-chemical properties, it might be considered to belong to the 1st or the 3rd BCS class .

Scientific Research Applications

Multiplicity of Equilibrium States in Stereoisomeric Mixtures

Nafronyl oxalate is a compound with pharmacological activity, possessing two stereogenic centers, leading to its existence as a mixture of two pairs of racemates that are diastereoisomers to each other. The separation of these racemates is crucial due to their differing biological activities. An efficient crystallization process based on Solid-Liquid Equilibrium (SLE) data was designed to separate the racemates, revealing a specific SLE region with unusual phase behavior allowing for the differential crystallization of the target racemate. This study underscores the importance of understanding the equilibrium states for the separation and purification of Nafronyl oxalate's stereoisomers for its applications in scientific research (Olbrycht et al., 2016).

Oxalate Production by Fungi and Its Significance

While not directly related to Nafronyl oxalate, research on oxalate production by fungi highlights the broader significance of oxalate in environmental and biological processes. Oxalate plays a key role in geomycological processes, including nutrient cycling, bioweathering, and the formation of biominerals, with potential applications in bioremediation and biodeterioration. This context provides insight into the environmental interactions and potential applications of oxalate compounds in scientific research (Gadd et al., 2014).

Electrochemical CO2 Conversion to Oxalate

A copper complex has been demonstrated to selectively reduce carbon dioxide to form oxalate, even in the presence of oxygen. This process, which involves the reductive coupling of carbon dioxide through coordinative electron transfer, highlights the potential application of oxalate formation in addressing environmental concerns related to atmospheric carbon dioxide levels. The ability to catalytically convert CO2 to oxalate offers a promising avenue for the development of sustainable technologies and contributes to the broader understanding of oxalate's role in scientific research (Angamuthu et al., 2010).

Safety And Hazards

Nafronyl Oxalate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Oxalate nephropathy (ON) can often cause progressive kidney dysfunction and there is a significant risk of end-stage kidney disease (ESKD) . This review will focus on the causes of ON, which in most cases is due to hyperoxaluria . The latest treatments being developed for hyperoxaluria and ON are discussed and areas in need of further attention are outlined .

properties

IUPAC Name

2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3.C2H2O4/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20;3-1(4)2(5)6/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAJNPNVUYMUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045533
Record name Nafronyl oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nafronyl oxalate

CAS RN

3200-06-4
Record name Naftidrofuryl oxalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3200-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nafronyl oxalate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758462
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Record name Nafronyl oxalate
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nafronyl oxalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl[2-[2-(1-naphthylmethyl)-3-(tetrahydro-2-furyl)propionyloxy]ethyl]ammonium hydrogen oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.730
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NAFRONYL OXALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ADB8D9388
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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